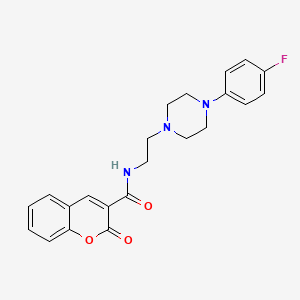

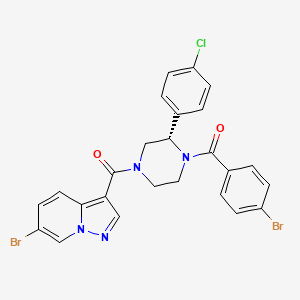

N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide is a useful research compound. Its molecular formula is C18H21N3O4S2 and its molecular weight is 407.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Characterization and Therapeutic Potential

N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide and similar compounds have been extensively studied for their pharmacological properties and therapeutic potential, particularly focusing on their selective interaction with various receptors and implications for treating disorders such as depression and addiction.

- Selective κ-Opioid Receptor Antagonism : A compound closely related to the specified chemical, described as a novel κ-opioid receptor (KOR) antagonist, demonstrates high affinity and selectivity for KORs across species. It exhibits potential for treating depression and addiction disorders, given its effectiveness in blocking KOR and μ-opioid receptor (MOR) agonist-induced analgesia and its antidepressant-like efficacy in various animal models. This highlights the broader applicability of such compounds in neuropharmacology and their role in exploring treatments for mood disorders and substance abuse (Grimwood et al., 2011).

Material Science and Polymer Chemistry

- Electrochromic Devices : Research into compounds with thiophene and pyrrolidinyl groups has extended into material science, particularly in the synthesis of novel conducting polymers for use in electrochromic devices. For instance, a study on a monomer similar to the queried compound, designed for chemical polymerization, resulted in a soluble polymer with promising applications in electrochromic devices due to its suitable switching ability and electronic transitions observed in spectroelectrochemistry analysis. This research avenue opens up potential uses of such compounds in developing advanced materials for electronic and optical applications (Yiğitsoy et al., 2007).

Molecular Structure and Reactivity Studies

- Structural Analysis : The crystal structure and molecular conformation of related sulfonamide derivatives have been studied to understand their biological activity and potential as antineoplastic agents. Such studies involve X-ray analysis and molecular orbital methods to elucidate the relationship between structure and activity, providing insights into the design of more effective therapeutic agents (Banerjee et al., 2002).

Catalysis and Synthetic Chemistry

- Synthesis of Pyridines : Utilizing the N-S bond as an internal oxidant represents an innovative approach in the synthesis of highly functionalized pyridines. A novel Rh(III)-catalyzed process leveraging compounds similar to the queried chemical facilitates efficient C-C/C-N bond formation along with desulfonylation under mild conditions, demonstrating the compound's versatility in organic synthesis and catalysis (Zhang et al., 2014).

Propiedades

IUPAC Name |

N'-(2-methylphenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S2/c1-13-6-2-3-8-15(13)20-18(23)17(22)19-12-14-7-4-10-21(14)27(24,25)16-9-5-11-26-16/h2-3,5-6,8-9,11,14H,4,7,10,12H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZZOUXHQFGYBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2891311.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2891316.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylpiperazine-1-carboxamide](/img/structure/B2891317.png)

![tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2891320.png)

![N-(4-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2891323.png)

![Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2891324.png)